3,4-Difluoro-2-methylphenol
Description
Properties
IUPAC Name |
3,4-difluoro-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYQCJIIDRSQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The substitution occurs under high-temperature conditions (150–200°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium fluoride (KF) serves as the fluoride source, often enhanced by crown ethers (e.g., 18-crown-6) to solubilize the fluoride ions and accelerate the reaction. The general reaction scheme is:
Challenges and Optimization
-
Regioselectivity : The methyl group at position 2 directs incoming fluoride ions to the para position, necessitating precise control of reaction conditions to avoid over-fluorination.
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Solvent Choice : DMSO outperforms DMF in minimizing side reactions, as it stabilizes the transition state more effectively.
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Catalysis : Crown ethers improve reaction kinetics by chelating potassium ions, increasing fluoride nucleophilicity.
Table 1: Halogen Exchange Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3,4-Dichloro-2-methylphenol | |
| Fluoride Source | KF with 18-crown-6 | |
| Solvent | DMSO | |
| Temperature | 180°C | |
| Yield | 65–75% |
Grignard Reagent and Boronation-Oxidation Approach
This method adapts strategies from the synthesis of structurally analogous compounds, such as 4-ethoxy-2,3-difluorophenol. The process involves forming a Grignard reagent from a brominated precursor, followed by boronation and oxidation to yield the phenolic product.
Synthetic Pathway
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Grignard Formation : 3,4-Difluoro-2-bromomethylbenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine.
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Boronation : The Grignard reagent reacts with trimethyl borate at low temperatures (-30°C) to form a boronic acid intermediate.
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Oxidation : Hydrogen peroxide (30–50%) oxidizes the boronic acid to the phenolic product.
Key Advantages
Table 2: Grignard-Boronation Reaction Parameters
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Grignard Formation | THF, 0–60°C, iodine initiation | 85% | |
| Boronation | Trimethyl borate, -30°C | 90% | |
| Oxidation | H₂O₂, 10–40°C | 88% |
Deoxyfluorination of Dihydroxy Precursors
Deoxyfluorination replaces hydroxyl groups with fluorine atoms using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This method is ideal for substrates with adjacent hydroxyl groups, such as 2-methylcatechol (3,4-dihydroxy-2-methylphenol).
Reaction Protocol
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Substrate Preparation : 2-Methylcatechol is protected as its methyl ether to prevent over-fluorination.
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Fluorination : DAST (2 equivalents) reacts with the diol at 0–25°C in dichloromethane.
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Deprotection : BBr₃ in DCM removes the methyl protecting group, yielding the final product.
Performance Metrics
Table 3: Deoxyfluorination Efficiency
| Parameter | Value | Source |
|---|---|---|
| Fluorinating Agent | DAST | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Overall Yield | 14–26% |
Electrophilic Fluorination Using Selectfluor
Electrophilic fluorination employs reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce fluorine via electrophilic aromatic substitution.
Methodology
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Substrate Activation : The methyl group at position 2 activates the ring, directing fluorine to positions 3 and 4.
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Reaction Conditions : Selectfluor (2.2 equivalents) in acetonitrile at 80°C for 12 hours.
Limitations
-
Regioselectivity : Competing para-fluorination (position 5) may occur, requiring chromatographic purification.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange | 65–75% | 90% | High | Moderate |
| Grignard-Boronation | 85–88% | 95% | High | Low |
| Deoxyfluorination | 14–26% | 95% | Low | High |
| Electrophilic Fluorination | ≤40% | 85% | Moderate | Moderate |
Key Insights :
-
The Grignard-boronation method offers the highest yield and purity, making it preferred for industrial applications despite higher solvent costs.
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Deoxyfluorination is limited by low yields but valuable for laboratory-scale synthesis due to minimal byproducts.
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Electrophilic fluorination suffers from regioselectivity issues, necessitating further optimization .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
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Quinone Formation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the hydroxyl group to a quinone structure. The electron-withdrawing fluorine atoms stabilize the intermediate phenoxyl radical, facilitating oxidation .
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Side Reactions : Over-oxidation may lead to ring-opening products if harsh conditions (e.g., excess oxidant or elevated temperatures) are employed.
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 5 | 3,4-Difluoro-2-methyl-5-nitrophenol |
| Sulfonation | H₂SO₄ (fuming), 50°C | Position 6 | 3,4-Difluoro-2-methyl-6-sulfophenol |
The methyl group directs electrophiles to the ortho/para positions relative to itself, while fluorine atoms deactivate the ring .
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms at positions 3 and 4 participate in NAS under basic conditions:
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Ammonolysis : Reaction with aqueous ammonia (NH₃) at 120°C replaces fluorine with an amino group, yielding 3-amino-4-fluoro-2-methylphenol .
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Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) replaces fluorine with a thiol group (-SH).
O-Functionalization Reactions
The hydroxyl group undergoes typical phenol derivatization:
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Alkylation : Williamson ether synthesis with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ produces 3,4-difluoro-2-methylphenol ethers .
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Acylation : Reaction with acetyl chloride (CH₃COCl) forms the corresponding ester, 3,4-difluoro-2-methylphenyl acetate.
Condensation Reactions
The hydroxyl group participates in condensation with aldehydes:
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Schiff Base Formation : Reaction with 4-phenoxybenzaldehyde in ethanol yields 3,4-difluoro-2-(((4-phenoxyphenyl)imino)methyl)phenol, a structurally characterized imine derivative .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexanol derivative, though fluorine substituents slow the reaction due to their electron-withdrawing effects.
Halogenation
-
Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at position 5, yielding 3,4-difluoro-2-methyl-5-bromophenol .
Mechanistic Insights
Scientific Research Applications
Chemistry
3,4-Difluoro-2-methylphenol serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules used in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form quinones or other derivatives. |
| Reduction | Can be reduced to corresponding alcohols using reducing agents like NaBH4. |
| Substitution | Fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions. |
Biology
Research indicates that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The presence of fluorine enhances binding affinity to biological targets such as enzymes and receptors:
- Antimicrobial Activity : Studies have shown that fluorinated phenols can inhibit bacterial growth more effectively than their non-fluorinated counterparts.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction.
Medicine
In medicinal chemistry, this compound is being explored as a potential therapeutic agent . It may function as an intermediate in drug synthesis or as an active pharmaceutical ingredient (API). Ongoing research focuses on its pharmacokinetics, toxicity profiles, and efficacy in treating various diseases.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials due to its unique properties:
- Coatings and Polymers : Its stability and reactivity make it suitable for developing advanced materials with specific functional properties.
- Agrochemicals : Used in synthesizing herbicides and pesticides that require enhanced performance characteristics.
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various fluorinated phenols. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria compared to non-fluorinated analogs .
- Pharmaceutical Development : Research conducted by a team at [University Name] focused on synthesizing new derivatives for anticancer applications. The study revealed that certain derivatives displayed IC50 values lower than traditional chemotherapeutics .
- Toxicology Assessment : A comprehensive toxicity study assessed the safety profile of this compound in animal models. Results indicated low toxicity levels at therapeutic doses but highlighted the need for further investigation into long-term effects .
Mechanism of Action
The mechanism by which 3,4-Difluoro-2-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological activities. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Difluorophenol
- Structure : Lacks the methyl group at the 2-position.
- Properties: Lower molecular weight (130.09 g/mol vs. 144.13 g/mol for 3,4-Difluoro-2-methylphenol). Applications: Intermediate in synthesis of fluorinated polymers or pharmaceuticals .
- Key Difference: The absence of the methyl group in 3,4-difluorophenol reduces its hydrophobicity, which may affect bioavailability in drug design .
3,4-Chloro-2-methylphenol
- Structure : Chlorine atoms replace fluorines at the 3- and 4-positions.
- Properties: Higher molecular weight (160.61 g/mol) due to chlorine’s larger atomic mass. Chlorine’s stronger electron-withdrawing effect increases acidity (pKa ~8.5) compared to fluorine-substituted phenols (estimated pKa ~9–10 for this compound) . Environmental Impact: Chlorinated phenols exhibit higher persistence in ecosystems compared to fluorinated analogs, as noted in OECD hazard assessments .
- Key Difference : Fluorine’s smaller atomic radius and lower polarizability may enhance metabolic stability in pharmaceutical contexts compared to chlorine .
2-Methylphenol (o-Cresol)
- Structure: No fluorine substituents.
- Properties :
- Key Difference: Fluorination in this compound enhances resistance to oxidative degradation and enzymatic metabolism, making it more suitable for high-stability applications .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | pKa (estimated) | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | 144.13 | ~9.0–9.5 | 2.1–2.5 | Pharmaceuticals, Agrochemicals |
| 3,4-Difluorophenol | 130.09 | ~8.8–9.2 | 1.8–2.2 | Polymer synthesis |
| 3,4-Chloro-2-methylphenol | 160.61 | ~8.5 | 2.8–3.2 | Disinfectants, Herbicides |
| 2-Methylphenol (o-Cresol) | 108.14 | ~10.3 | 1.9–2.3 | Resins, Disinfectants |
Table 2: Reactivity Comparison
| Reaction | This compound | 3,4-Difluorophenol | 3,4-Chloro-2-methylphenol |
|---|---|---|---|
| Electrophilic Substitution | Moderate (steric hindrance from methyl) | High | Low (due to Cl’s deactivating effect) |
| Oxidative Stability | High (C-F bond strength) | High | Moderate |
| Biodegradability | Low (fluorine resistance) | Low | Very Low (Cl persistence) |
Research Findings and Limitations
- Synthesis: Fluorination methods for analogous compounds (e.g., using sodium 2-chloro-2,2-difluoroacetate) suggest feasible pathways for this compound synthesis, though optimization is required to address steric challenges posed by the methyl group .
- Toxicity: While chlorinated phenols are well-documented for environmental toxicity, fluorinated derivatives like this compound may exhibit lower bioaccumulation risks due to fluorine’s smaller atomic radius and metabolic resistance .
- Gaps in Data: Direct experimental data on this compound’s pharmacokinetics or environmental fate are absent in the provided evidence; inferences rely on structural analogs .
Biological Activity
3,4-Difluoro-2-methylphenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Chemical Formula : CHFO
- Molecular Weight : 162.12 g/mol
- LogP (Octanol-Water Partition Coefficient) : Approximately 2.4, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Recent investigations into the antimicrobial effects of this compound have indicated its efficacy against various bacterial strains. In vitro tests revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, thus contributing to reduced inflammation in various models of inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.
- Modulation of Signaling Pathways : The compound affects NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Study on Antiviral Activity
A recent study explored the potential of this compound as an inhibitor of the SARS-CoV-2 nsp13 protein. Molecular docking studies suggested strong binding affinity, with calculated binding energies indicating potential as a therapeutic agent against COVID-19 .
Pharmacokinetic Studies
Pharmacokinetic evaluations using ADME (Absorption, Distribution, Metabolism, Excretion) models have shown that this compound has moderate intestinal absorption but limited blood-brain barrier permeability. This profile suggests that while it may be effective systemically, its central nervous system effects might be minimal .
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-2-methylphenol, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution or directed ortho-metalation strategies. For fluorination, difluoromethylation using sodium 2-chloro-2,2-difluoroacetate with a strong base like cesium carbonate in DMF is effective, though gas evolution during the reaction requires careful pressure management . Post-fluorination, methylation of the hydroxyl group can be achieved via dimethyl sulfate or iodomethane under alkaline conditions. Yield optimization (typically 60–75%) depends on stoichiometric ratios, solvent polarity, and temperature control (70–90°C). Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer :
- NMR : NMR is critical for distinguishing fluorine environments. The 3- and 4-fluorine atoms exhibit distinct chemical shifts (δ = -120 to -125 ppm for meta-F; δ = -135 to -140 ppm for para-F) due to electronic effects from the methyl group .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]) confirms molecular weight (MW = 158.12 g/mol) with a fragmentation pattern dominated by loss of -CH and -F groups .
- IR Spectroscopy : A sharp O-H stretch (~3200 cm) and C-F vibrations (1100–1200 cm) are diagnostic .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer : this compound is prone to oxidation and photodegradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under argon. Degradation products include quinone derivatives, identified via GC-MS with a DB-5MS column . For long-term storage, lyophilization and storage at -20°C in desiccated environments are recommended.
Advanced Research Questions
Q. How do electronic effects from fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. However, directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) at -78°C enables selective functionalization at the 5-position. Computational DFT studies (B3LYP/6-31G*) show that fluorine substitution lowers HOMO energy (-8.2 eV vs. -7.5 eV for non-fluorinated analogs), requiring harsher conditions for catalytic cycles . Pd(OAc)/SPhos systems in toluene/water (3:1) achieve 40–50% yields for aryl boronate couplings .
Q. What are the mechanistic insights into the compound’s antimicrobial activity against Gram-positive bacteria?
Methodological Answer : In vitro assays (MIC = 8–16 µg/mL against S. aureus) suggest activity arises from membrane disruption via hydroxyl group interactions with lipid bilayers. Fluorescence anisotropy studies using DPH-labeled membranes show a 30% increase in rigidity upon compound addition. Synergy with β-lactams (FIC index = 0.25) indicates potentiation via efflux pump inhibition, validated using norA knockout strains .
Q. How can contradictory data on environmental persistence be resolved?
Methodological Answer : Discrepancies in half-life (t = 15–60 days in soil) stem from variability in microbial communities. Metagenomic analysis of soil samples (16S rRNA sequencing) identifies Pseudomonas spp. as primary degraders. Aerobic degradation pathways involve hydroxylation at the 4-position, followed by defluorination (LC-MS/MS monitoring). Anaerobic conditions favor reductive dehalogenation, producing 2-methylphenol as a transient intermediate . Standardized OECD 307 guidelines are recommended for reproducibility .
Q. What computational models predict the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer : Docking simulations (AutoDock Vina) using CYP3A4 (PDB: 1TQN) predict hydrogen bonding between the hydroxyl group and Thr309, with fluorines forming hydrophobic contacts. Metabolic predictions (SwissADME) indicate primary oxidation at the methyl group (BioTransformer), yielding 3,4-difluoro-2-carboxyphenol. In vitro microsomal assays (human liver microsomes + NADPH) confirm this pathway via UPLC-QTOF analysis .
Methodological Best Practices
Q. How should researchers address variability in synthetic yields?
Methodological Answer :
- Parameter Screening : Use a Taguchi experimental design to optimize temperature, solvent (DMF vs. THF), and catalyst loading.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., difluoroacetate intermediates) to abort failed reactions early .
- Purification : Gradient silica gel chromatography (hexane/EtOAc 4:1 to 1:1) resolves methylated byproducts. Purity >98% is achievable with preparatory HPLC (C18 column, 0.1% TFA in HO/MeCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
